4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide
Description
This compound belongs to the pyrazolo-heterocyclic sulfonamide class, characterized by a fused bicyclic pyrazolo[1,5-a]pyridine core linked to a substituted benzenesulfonamide group. Its tetrahydropyridine moiety introduces conformational flexibility, which may influence target selectivity and pharmacokinetic properties.
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-11-9-14(3-4-15(11)21-2)22(19,20)17-12-6-8-18-13(10-12)5-7-16-18/h3-5,7,9,12,17H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPZRRHHLSYBDOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CCN3C(=CC=N3)C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-3-methyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
The compound has the molecular formula and a molecular weight of 321.4 g/mol. Its structure features a sulfonamide group linked to a tetrahydropyrazolo-pyridine moiety, which is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes involved in disease processes. For instance, it may interact with kinases and other targets relevant to inflammatory pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties against various bacteria and fungi. The presence of the pyrazole moiety is often associated with enhanced antibacterial effects.
Biological Activity Data
The following table summarizes key findings from studies on the biological activity of this compound and related compounds:
Case Studies
Several studies have investigated the biological implications of compounds structurally related to this compound:
- Study on Antimicrobial Properties : A study evaluated the antimicrobial activity of pyrazole derivatives against common pathogens. The results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in the structure could enhance efficacy (MIC values around 250 µg/mL) .
- Inflammation and Pain Models : In vivo models demonstrated that similar compounds could significantly reduce inflammation markers in response to lipopolysaccharide (LPS) treatment. The compound exhibited a dose-dependent reduction in TNFα levels after administration .
- Kinase Activity Assessment : A docking study indicated that the compound might effectively inhibit p38α kinase by occupying critical binding sites, which is essential for developing anti-inflammatory agents .
Comparison with Similar Compounds
Structural Features
Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Effects: The 4-methoxy-3-methyl group on the benzenesulfonamide may improve metabolic stability compared to trifluoromethyl () or cyano () substituents.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve selectivity in cyclization steps .
- Catalysts : Use of coupling agents like HATU or EDCI for amide bond formation, with bases (e.g., DIPEA) to neutralize acidic byproducts .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during sulfonamide coupling; reflux conditions (80–100°C) accelerate ring closure .
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity. Reaction progress is monitored via TLC (Rf = 0.3–0.5 in 1:1 hexane:EtOAc) .
Basic: What analytical techniques are recommended for characterizing structural integrity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms substitution patterns. For example, the tetrahydropyrazolo[1,5-a]pyridine core shows distinct doublets for H5 and H7 protons (δ 3.8–4.2 ppm) in CDCl₃ .
- HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) verify purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z ~420) .
- X-ray Crystallography : Resolves absolute configuration, particularly for diastereomers (e.g., syn- vs. anti-isomers) .
Advanced: How does stereoisomerism in the tetrahydropyrazolo[1,5-a]pyridine core affect biological activity, and what methods resolve such isomers?
Answer:
- Impact on Activity : Syn-isomers (5R,7S) often show higher target affinity due to spatial alignment of the methoxy and sulfonamide groups. Anti-isomers (5S,7S) may exhibit reduced binding in kinase assays .
- Resolution Methods :
- Chiral HPLC : Use of Chiralpak AD-H columns (heptane/ethanol) separates enantiomers (retention times: 12.5 vs. 15.2 min) .
- Dynamic NMR : Variable-temperature ¹H NMR in DMSO-d6 distinguishes rotamers via coalescence effects (ΔG‡ ~18 kcal/mol) .
- Crystallization-Induced Diastereomer Resolution : Co-crystallization with chiral auxiliaries (e.g., tartaric acid) yields enantiopure crystals .
Advanced: What strategies address discrepancies between in vitro and in vivo efficacy data?
Answer:
Discrepancies often arise from pharmacokinetic (PK) challenges:
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify labile sites (e.g., O-demethylation of the methoxy group). Introduce fluorine substituents to block metabolism .
- Bioavailability : Use logP adjustments (target 2–3) via substituent modification (e.g., replacing methyl with trifluoromethyl enhances membrane permeability) .
- In Vivo Imaging : Radiolabel with ¹⁸F or ¹¹C to track tissue distribution in rodent models .
Advanced: How to design SAR studies focusing on the benzenesulfonamide moiety?
Answer:
- Substitution Patterns :
- Electron-Withdrawing Groups (e.g., -CF₃ at position 2): Enhance binding to hydrophobic pockets (IC50 improves from 250 nM to 50 nM in kinase assays) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at position 4 reduce off-target interactions .
- Methodology :
- Parallel Synthesis : Generate a 24-compound library via Suzuki-Miyaura coupling .
- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., -OCH₃ contributes +1.2 log units) .
Advanced: What challenges arise in selectively functionalizing the pyrazolo[1,5-a]pyridine ring?
Answer:
- Regioselectivity : The C3 position is more reactive than C6 due to electron density distribution. Use directing groups (e.g., boronic esters) for C–H activation at C6 .
- Protecting Groups : Temporarily protect the sulfonamide nitrogen with Boc to prevent side reactions during halogenation (e.g., NBS in CCl₄) .
- Cross-Coupling Limitations : Pd-catalyzed Buchwald-Hartwig amination at C5 requires bulky ligands (XPhos) to avoid dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
